molecular formula C16H15Cl2NO2 B1518577 4-{[1-(2,5-Dichlorophenyl)ethyl]amino}-3-methylbenzoic acid CAS No. 1157325-96-6

4-{[1-(2,5-Dichlorophenyl)ethyl]amino}-3-methylbenzoic acid

Cat. No.: B1518577
CAS No.: 1157325-96-6
M. Wt: 324.2 g/mol
InChI Key: CRXPUBPTCBZHOB-UHFFFAOYSA-N
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Description

4-{[1-(2,5-Dichlorophenyl)ethyl]amino}-3-methylbenzoic acid is a useful research compound. Its molecular formula is C16H15Cl2NO2 and its molecular weight is 324.2 g/mol. The purity is usually 95%.
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Biological Activity

4-{[1-(2,5-Dichlorophenyl)ethyl]amino}-3-methylbenzoic acid, also known by its CAS number 1157325-96-6, is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound's molecular formula is C16_{16}H15_{15}Cl2_2NO2_2, with a molecular weight of 324.2 g/mol. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Research indicates that benzoic acid derivatives, including this compound, may influence various biological pathways. Notably, compounds in this class have been shown to modulate the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are crucial for protein degradation and cellular homeostasis . The activation of these pathways can have implications for aging and various diseases characterized by protein misfolding and aggregation.

Cytotoxicity Studies

In vitro studies assessing cytotoxicity have indicated that certain derivatives of benzoic acid do not exhibit significant toxicity towards normal human fibroblast cells at effective concentrations . This property is advantageous for therapeutic applications since it suggests a favorable safety profile.

Summary of Biological Activities

Activity Observation Reference
Ubiquitin-Proteasome Pathway ActivationInduced activity in cell-based assays
Autophagy-Lysosome Pathway ActivationEnhanced lysosomal activity observed
Antiproliferative ActivityPotential to inhibit cancer cell proliferation
CytotoxicityLow toxicity in normal fibroblast cells

Study 1: Protein Degradation Pathways

In a study examining the effects of benzoic acid derivatives on protein degradation systems, it was found that compounds similar to this compound significantly enhanced the activities of cathepsins B and L. These enzymes play a critical role in the autophagy-lysosome pathway. The study reported an increase in enzyme activity by approximately 467% in response to specific concentrations of these compounds .

Study 2: Antiproliferative Activity

Another investigation into the antiproliferative effects of benzoic acid derivatives highlighted their ability to induce cell death in various cancer cell lines. Although specific data on this compound was not detailed, similar compounds demonstrated significant inhibition of cell growth through mechanisms involving tubulin disruption .

Properties

IUPAC Name

4-[1-(2,5-dichlorophenyl)ethylamino]-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO2/c1-9-7-11(16(20)21)3-6-15(9)19-10(2)13-8-12(17)4-5-14(13)18/h3-8,10,19H,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXPUBPTCBZHOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)NC(C)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.